Cyclopropanecarboxamide, N-tetrahydrofurfuryl-
Description
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- (CAS: 21-547-1; molecular formula: C₉H₁₅NO₂; molecular weight: 169.2209 g/mol) is a cyclopropane derivative characterized by a carboxamide functional group substituted with a tetrahydrofurfuryl moiety. Its IUPAC InChIKey (XWRJJSNRJZLSKA-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Structural data from NIST highlights its cyclopropane ring fused with a carboxamide group and a tetrahydrofurfuryl side chain, features that may influence reactivity and biological interactions .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h7-8H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJJSNRJZLSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-tetrahydrofurfuryl- typically involves the reaction of cyclopropanecarboxylic acid with tetrahydrofurfurylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Cyclopropanecarboxylic acid+Tetrahydrofurfurylamine→Cyclopropanecarboxamide, N-tetrahydrofurfuryl-
The reaction is usually catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N-tetrahydrofurfuryl- may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents may also be adjusted to ensure environmental sustainability and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted amides or other derivatives.
Scientific Research Applications
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-tetrahydrofurfuryl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropanecarboxamide derivatives share core structural motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Key Properties of Cyclopropanecarboxamide Derivatives
Key Comparisons
Structural Variations and Physicochemical Properties Tetrahydrofurfuryl acrylate (C₈H₁₂O₃): Shares the tetrahydrofurfuryl group but replaces the carboxamide with an acrylate ester. This substitution increases polarity but reduces molecular weight compared to the target compound. Cyclopropyl norfentanyl: Incorporates a piperidinyl group instead of tetrahydrofurfuryl, significantly increasing molecular weight (280.8 g/mol) and altering opioid receptor affinity. This highlights how substituents dictate pharmacological specificity .
Bioactivity and Applications The target compound’s tetrahydrofurfuryl group may confer bioherbicidal activity, as structurally related cyclopropanecarboxamides (e.g., N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl] derivatives) are reported as novel bioherbicides . Tetrahydrofurfuryl acrylate and methacrylate derivatives are primarily industrial monomers, with toxicity profiles linked to their shared metabolite, tetrahydrofurfuryl alcohol .
Research Findings and Implications
- Synthetic Accessibility : Cyclopropanecarboxamide derivatives, including the target compound, are synthesized via cyclopropanation reactions or amide coupling, as demonstrated in X-ray crystallography studies of related structures .
- Bioactivity Trends : The tetrahydrofurfuryl moiety may enhance membrane permeability due to moderate logP values (0.692), positioning the compound for agrochemical applications. In contrast, bulkier substituents (e.g., sulfonamide groups) reduce volatility and may limit environmental mobility .
- Toxicological Considerations : Structural analogs like tetrahydrofurfuryl acrylate underscore the importance of metabolite analysis, as shared metabolites can drive toxicity despite divergent parent structures .
Biological Activity
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- (C9H15NO2), is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- IUPAC Name : Cyclopropanecarboxamide, N-tetrahydrofurfuryl-
- InChIKey : XWRJJSNRJZLSKA-UHFFFAOYSA-N
The compound features a cyclopropane ring and a tetrahydrofurfuryl group, which may influence its interaction with biological systems.
Research indicates that compounds similar to cyclopropanecarboxamide can interact with various biological pathways. Notably, they may act as inhibitors of protein kinases such as JAK-2, which are involved in cytokine signaling pathways. Inhibition of JAK-2 has been associated with antiproliferative effects in cancer cells and modulation of immune responses .
Pharmacological Effects
- Anticancer Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study 1: JAK-2 Inhibition in Cancer Models
A study investigating the effects of cyclopropanecarboxamide derivatives on cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis in JAK-2 overexpressing cells. The mechanism involved downregulation of STAT phosphorylation, leading to decreased expression of pro-survival genes .
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory potential of cyclopropanecarboxamide in a murine model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, suggesting that the compound may modulate immune responses through the JAK-STAT pathway .
Comparative Analysis
| Property | Cyclopropanecarboxamide | Similar Compounds |
|---|---|---|
| Molecular Weight | 169.22 g/mol | Varies (e.g., JAK inhibitors) |
| JAK-2 Inhibition | Yes | Yes |
| Anticancer Activity | Significant | High (varies by compound) |
| Anti-inflammatory Effects | Moderate | High (e.g., TGF-beta inhibitors) |
Q & A
Q. How can researchers design a multi-step synthesis route for N-tetrahydrofurfuryl-cyclopropanecarboxamide derivatives?
A robust synthesis route typically involves cyclopropane ring formation, carboxamide coupling, and tetrahydrofuran substitution. For example, a 5-step protocol includes:
- Step 1 : Cyclopropane ring activation using 2-methyltetrahydrofuran at 20–60°C under inert conditions.
- Step 2 : Amidation with N-ethyl-N,N-diisopropylamine in isopropyl alcohol (80°C, 48 hours).
- Step 3 : Hydroxylamine hydrochloride/sodium methylate treatment in methanol (20°C, inert atmosphere) for intermediate stabilization.
- Step 4 : Carboxamide coupling using 1,1'-carbonyldiimidazole in 2-methyltetrahydrofuran (30–60°C).
- Step 5 : Final purification via pH-controlled hydrolysis (NaOH, THF/water, pH 2).
Methodological Note: Optimize reaction times and temperatures for each step to minimize side products. Use TLC and HPLC for intermediate validation .
Q. What analytical techniques are critical for structural confirmation of N-tetrahydrofurfuryl-cyclopropanecarboxamide?
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., CDCl₃ solvent) identifies cyclopropane protons (δ 0.5–2.0 ppm), tetrahydrofuran oxygen coupling (δ 3.0–5.0 ppm), and carboxamide NH signals (δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₄NO₃Cl for chlorophenyl analogs, exact mass 279.719 Da) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydrofuran substituent and cyclopropane ring conformation .
Advanced Research Questions
Q. How can contradictory pharmacological data on µ-opioid receptor binding be resolved for N-tetrahydrofurfuryl-cyclopropanecarboxamide analogs?
Contradictions may arise from:
- Receptor subtype selectivity : Use in vitro competitive binding assays (e.g., CHO-K1 cells expressing human µ/δ/κ receptors) with standardized reference ligands (e.g., DAMGO for µ-opioid).
- Stereochemical effects : Compare enantiomers (e.g., (R)- vs. (S)-tetrahydrofurfuryl) using chiral HPLC separation and activity assays .
- Metabolic interference : Perform LC-MS/MS analysis of metabolites (e.g., N-dealkylation products) to assess bioactivity contributions .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) in cyclopropanecarboxamide derivatives?
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., µ-opioid receptor) to predict binding affinities. Focus on cyclopropane ring strain and tetrahydrofuran oxygen hydrogen bonding .
- Quantum Mechanical (QM) Calculations : Analyze electron density maps to optimize substituent positions (e.g., chlorine in N-(3-chlorophenyl) analogs enhances lipophilicity) .
- Machine Learning (ML) : Train models on existing bioactivity datasets (e.g., PubChem AID 1492) to predict novel derivatives with improved selectivity .
Q. How should researchers address discrepancies in metabolic stability data across in vitro and in vivo studies?
- In vitro-in vivo correlation (IVIVC) : Use hepatocyte microsomal assays (human/rat) with CYP3A4/CYP2D6 inhibitors to identify key metabolic pathways. Validate with in vivo pharmacokinetic studies (plasma half-life, AUC measurements) .
- Species-specific metabolism : Compare metabolite profiles across species (e.g., murine vs. primate models) to extrapolate human relevance .
Methodological Considerations
Q. What protocols are recommended for analyzing cyclopropane ring stability under varying pH conditions?
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., THF/hexane or DCM/methanol).
- Additive Screening : Introduce co-formers (e.g., succinic acid) to improve crystal lattice formation.
- Temperature Gradients : Perform slow cooling (0.1°C/min) from saturated solutions to obtain high-quality crystals .
Regulatory and Safety Considerations
Q. What regulatory challenges arise when developing N-tetrahydrofurfuryl-cyclopropanecarboxamide analogs for CNS applications?
- Controlled Substance Analogues : In jurisdictions like the EU and U.S., derivatives may fall under opioid analogue laws (e.g., Cyclopropylfentanyl in Schedule I). Preclinical studies must include abuse liability assessments (e.g., self-administration models) .
- Toxicology Requirements : Conduct Ames tests for mutagenicity and hERG channel assays to rule out cardiotoxicity .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data in cancer cell lines be interpreted?
- Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa, A549) with standardized protocols (e.g., MTT assays, 48-hour exposure).
- Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. necrosis markers) .
- Solubility Artifacts : Verify compound solubility in assay media via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
